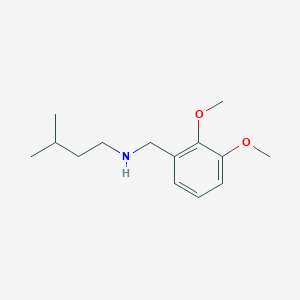

N-(2,3-dimethoxybenzyl)-N-isopentylamine

Description

N-(2,3-Dimethoxybenzyl)-N-isopentylamine is a tertiary amine featuring a 2,3-dimethoxy-substituted benzyl group and an isopentyl (3-methylbutyl) chain. The 2,3-dimethoxybenzyl moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity in multidrug resistance reversal (e.g., ) and forensic relevance in designer drugs (e.g., N-BOMe series in ). Its isopentyl chain may confer lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C14H23NO2 |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-3-methylbutan-1-amine |

InChI |

InChI=1S/C14H23NO2/c1-11(2)8-9-15-10-12-6-5-7-13(16-3)14(12)17-4/h5-7,11,15H,8-10H2,1-4H3 |

InChI Key |

YIDXSSUUIQPVIJ-UHFFFAOYSA-N |

SMILES |

CC(C)CCNCC1=C(C(=CC=C1)OC)OC |

Canonical SMILES |

CC(C)CCNCC1=C(C(=CC=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substitution Position Effects

The position of methoxy groups on the benzyl ring significantly impacts physicochemical and biological properties:

- 2,3-Dimethoxybenzyl derivatives :

3,4-Dimethoxybenzyl derivatives :

- N-(3,4-Dimethoxybenzyl)-hexadecanamide : Higher lipophilicity due to the amide group; used in studies of lipid-mediated bioactivity .

- N-Solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine : Demonstrates potent reversal of multidrug resistance in cancer cells, attributed to verapamil-like efflux inhibition .

2,4-Dimethoxybenzyl derivatives :

Table 1: Structural and Physical Properties of Selected Dimethoxybenzyl Derivatives

*Calculated molecular weight based on formula C₁₄H₂₃NO₂.

Functional Group Variations

- Amine vs. Amide :

- Chain Length and Branching: The isopentyl group (C₅) in the target compound contrasts with longer isoprenoid chains (C₉–C₁₀) in ’s multidrug resistance modulators, suggesting shorter chains may reduce efficacy in efflux pump inhibition .

Anticancer Drug Resistance Modulation

- N-Solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine: Restores daunomycin accumulation in resistant KB cells by >90% via dual influx/efflux modulation .

Antimicrobial Activity

Table 2: Pharmacological Activity Comparison

Analytical and Forensic Considerations

- Mass Spectrometry : The m/z 136 ion is unique to 2,3-dimethoxybenzyl isomers in EI-MS, distinguishing them from 2,5- or 3,4-substituted analogs .

- Chromatography : Retention times for dimethoxybenzyl derivatives vary with substitution; e.g., N-(3,4-dimethoxybenzyl)-hexadecanamide elutes at 14.8 min in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.